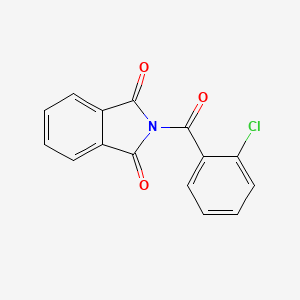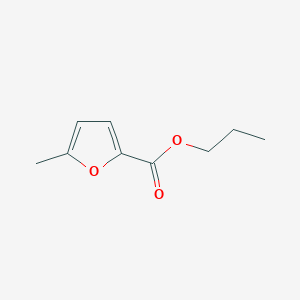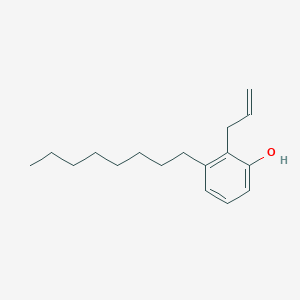![molecular formula C17H15NO2 B14313795 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one CAS No. 113425-43-7](/img/structure/B14313795.png)
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one is a heterocyclic compound that features a fused pyrano and carbazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole core, followed by the formation of the pyrano ring through cyclization reactions. Specific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the pyrano moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-f]chromene-4,8-dione: This compound shares a similar pyrano ring system but differs in its overall structure and properties.
3,4-Dihydropyran: While structurally simpler, this compound is used in similar types of chemical reactions and applications.
Uniqueness
2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability .
Propiedades
Número CAS |
113425-43-7 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-3,10-dihydropyrano[2,3-b]carbazol-4-one |
InChI |
InChI=1S/C17H15NO2/c1-17(2)9-15(19)12-7-11-10-5-3-4-6-13(10)18-14(11)8-16(12)20-17/h3-8,18H,9H2,1-2H3 |
Clave InChI |
RNPBIIYWKJXPKI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=C(O1)C=C3C(=C2)C4=CC=CC=C4N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)


![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)







![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
